molecular formula C23H18N4O4 B2795264 3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207036-47-2

3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2795264
CAS No.: 1207036-47-2
M. Wt: 414.421
InChI Key: INQDQAVMYUJFMZ-UHFFFAOYSA-N
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Description

3-(Furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound with potential applications in various fields of science and industry. This compound features a quinazoline core, which is a bicyclic structure, and is substituted with furan, oxadiazole, and tolyl groups. Its intricate structure suggests it may have unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the quinazoline core One common approach is to start with anthranilic acid, which undergoes cyclization to form the quinazoline ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The furan and tolyl groups can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: : The quinazoline core can be reduced to form simpler derivatives.

  • Substitution: : The oxadiazole and tolyl groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Nucleophiles such as amines and alcohols, often in the presence of a base.

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid, p-toluic acid.

  • Reduction: : 3-(furan-2-ylmethyl)quinazoline.

  • Substitution: : Amides, esters, and other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

The biological applications of this compound are vast. It has shown potential as an inhibitor of certain enzymes, which could make it useful in the development of new pharmaceuticals. Its ability to interact with biological targets suggests it could be used in drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic properties. Its potential as an enzyme inhibitor means it could be used to treat diseases where enzyme activity is a factor, such as metabolic disorders or certain types of cancer.

Industry

In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties may make it suitable for use in various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, it may bind to enzyme active sites, inhibiting their activity. The exact pathways and targets would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Quinazoline derivatives: : Similar compounds include other quinazoline-based molecules, which are known for their diverse biological activities.

  • Oxadiazole derivatives: : Compounds containing oxadiazole rings are also known for their biological activity.

  • Furan derivatives: : Furan-containing compounds are often used in pharmaceuticals and agrochemicals.

Uniqueness

What sets 3-(furan-2-ylmethyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is its specific combination of functional groups, which may confer unique properties and activities not found in other similar compounds.

Properties

IUPAC Name

3-(furan-2-ylmethyl)-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O4/c1-15-8-10-16(11-9-15)21-24-20(31-25-21)14-26-19-7-3-2-6-18(19)22(28)27(23(26)29)13-17-5-4-12-30-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INQDQAVMYUJFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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